ethyl 4-(N-benzylcarbamimidoyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(benzylamino)(imino)methyl]benzoate can be synthesized through the reaction of ethyl 4-formylbenzoate with benzylamine in the presence of an acid catalyst. The reaction typically involves the formation of an imine intermediate, which is then reduced to form the final product .
Industrial Production Methods
Industrial production of ethyl 4-[(benzylamino)(imino)methyl]benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(benzylamino)(imino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzylamino compounds.
Scientific Research Applications
Ethyl 4-[(benzylamino)(imino)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(benzylamino)(imino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(methylamino)(imino)methyl]benzoate
- Benzyl 4-[(amino(imino)methyl]benzoate
- Methyl 4-[(benzylamino)(imino)methyl]benzoate
Uniqueness
Ethyl 4-[(benzylamino)(imino)methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylamino group and ester functionality make it versatile for various applications, distinguishing it from similar compounds .
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
ethyl 4-(N'-benzylcarbamimidoyl)benzoate |
InChI |
InChI=1S/C17H18N2O2/c1-2-21-17(20)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19) |
InChI Key |
BRLPHWMHLVBHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |
Origin of Product |
United States |
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